molecular formula C24H19FO8S B3007696 (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate CAS No. 896825-49-3

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate

Cat. No. B3007696
CAS RN: 896825-49-3
M. Wt: 486.47
InChI Key: WZFFMEWYVVGKKT-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is a useful research compound. Its molecular formula is C24H19FO8S and its molecular weight is 486.47. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity

  • A study by Gul et al. (2016) discussed the synthesis of compounds including 2,3-dihydrobenzofuran derivatives. These compounds exhibited interesting cytotoxic activities and potential as carbonic anhydrase inhibitors, important for further anti-tumor activity studies (Gul et al., 2016).

Antimicrobial Activity

  • PansareDattatraya and Devan (2015) synthesized derivatives involving 2,3-dihydrobenzofuran and evaluated their antimicrobial activity against various bacterial strains. Some compounds showed good to moderate activity, comparable to standard drugs (PansareDattatraya & Devan, 2015).

Photodynamic Therapy Application

  • Pişkin et al. (2020) synthesized new derivatives containing the benzenesulfonamide group. These showed potential as Type II photosensitizers for the treatment of cancer in photodynamic therapy, highlighting their importance in therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial Agents

  • Abbasi et al. (2016) investigated N-substituted sulfonamides bearing a benzodioxane moiety for their antibacterial potential. They found that these compounds exhibited potent therapeutic potential against various bacterial strains (Abbasi et al., 2016).

Tautomerism Studies

Detection of Cysteine

  • Wang et al. (2018) developed a fluorescent probe based on a 3-oxo-3H-spiro compound for detecting cysteine in milk and water samples. This indicates the potential of such compounds in environmental and food safety applications (Wang, Wang, Hao, Yang, Tian, Sun, & Liu, 2018).

properties

IUPAC Name

[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 4-fluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FO8S/c1-29-19-11-4-14(23(30-2)24(19)31-3)12-21-22(26)18-10-7-16(13-20(18)32-21)33-34(27,28)17-8-5-15(25)6-9-17/h4-13H,1-3H3/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFFMEWYVVGKKT-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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